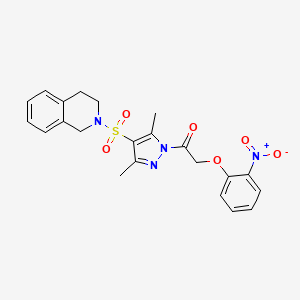
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline sulfonyl group, and a nitrophenoxy group
准备方法
The synthesis of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE involves multiple steps. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the tetrahydroisoquinoline sulfonyl group: This step typically involves the sulfonylation of tetrahydroisoquinoline using sulfonyl chlorides in the presence of a base.
Attachment of the nitrophenoxy group: This can be done through nucleophilic substitution reactions where a nitrophenol reacts with an appropriate electrophile.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common reagents for these reactions include hydrogen gas, metal catalysts, metal hydrides, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry: The compound might be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
相似化合物的比较
Similar compounds to 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE include other pyrazole derivatives, tetrahydroisoquinoline derivatives, and nitrophenoxy compounds. Each of these classes of compounds has unique properties and potential applications. For example:
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Tetrahydroisoquinoline derivatives: Studied for their neuroprotective and anticancer activities.
Nitrophenoxy compounds: Often explored for their antimicrobial and pesticidal properties.
The uniqueness of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE lies in the combination of these functional groups, which may confer unique biological or chemical properties not found in simpler analogs.
属性
分子式 |
C22H22N4O6S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C22H22N4O6S/c1-15-22(33(30,31)24-12-11-17-7-3-4-8-18(17)13-24)16(2)25(23-15)21(27)14-32-20-10-6-5-9-19(20)26(28)29/h3-10H,11-14H2,1-2H3 |
InChI 键 |
XEKJPRUSZKNHCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


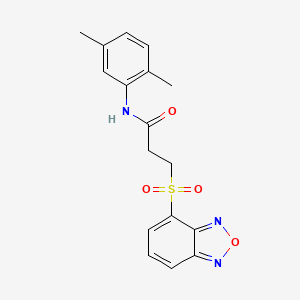
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254940.png)


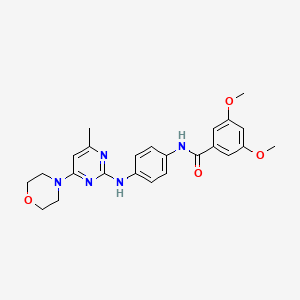

![6-(4-bromophenyl)-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254966.png)
![N-(2,4-difluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11254976.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide](/img/structure/B11254986.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide](/img/structure/B11254989.png)
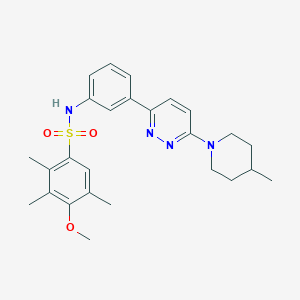
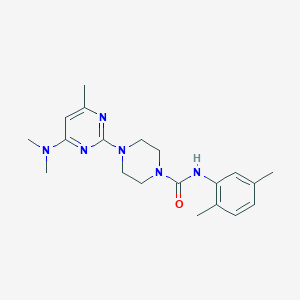
![ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255001.png)
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)
